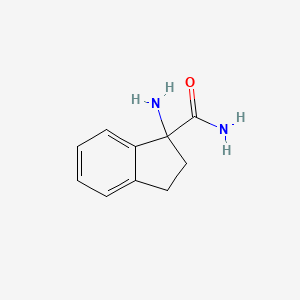
1-Amino-2,3-dihydro-1h-indene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2,3-dihydro-1h-indene-1-carboxamide is a chemical compound that belongs to the class of indene derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring an indene core with an amino and carboxamide group, makes it a versatile molecule for synthetic and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dihydro-1h-indene-1-carboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reduction of indene derivatives followed by amination and carboxylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2,3-dihydro-1h-indene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene-1,2-dione derivatives, while reduction can produce fully hydrogenated indane derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2,3-dihydro-1h-indene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Amino-2,3-dihydro-1h-indene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors and other cellular components. These interactions lead to various biological effects, such as cell proliferation inhibition and apoptosis induction.
Comparación Con Compuestos Similares
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is structurally similar but has different substitution patterns, leading to distinct biological activities.
1-Amino-2,3-dihydro-1H-indene-4-carboxamide: Another close analogue with variations in the position of functional groups.
Uniqueness: 1-Amino-2,3-dihydro-1h-indene-1-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-amino-2,3-dihydroindene-1-carboxamide |
InChI |
InChI=1S/C10H12N2O/c11-9(13)10(12)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,12H2,(H2,11,13) |
Clave InChI |
KBZBTOIKPFVXCA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C21)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















